molecular formula C17H18N2O5S B2738792 N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide CAS No. 941928-44-5

N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide

Cat. No.: B2738792
CAS No.: 941928-44-5
M. Wt: 362.4
InChI Key: KWUYEDVQRKQTLC-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide is a chemical compound belonging to the class of 1,2-bis-sulfonamide derivatives. This compound has garnered interest due to its potential to modulate chemokine receptors, which are involved in various physiological and pathological processes, including inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with 3-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxepine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating chemokine receptors, which are crucial in immune response and inflammation.

    Medicine: Potential therapeutic agent for conditions involving inflammation and immune response.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by modulating chemokine receptors, which are G protein-coupled receptors involved in the regulation of immune cell trafficking. By binding to these receptors, N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide can influence various signaling pathways, leading to altered immune responses and reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido derivatives: These compounds share a similar core structure but differ in their functional groups.

    Sulfonamide derivatives: Compounds with sulfonamide groups that exhibit similar biological activities.

Uniqueness

N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide is unique due to its specific structure, which allows it to effectively modulate chemokine receptors. This specificity makes it a valuable compound for research in inflammation and immune response modulation.

Properties

IUPAC Name

N-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-12(20)18-13-4-2-5-14(10-13)19-25(21,22)15-6-7-16-17(11-15)24-9-3-8-23-16/h2,4-7,10-11,19H,3,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUYEDVQRKQTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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